Vernolate

Description

Historical Context of Thiocarbamate Herbicides in Agricultural Systems

The development of thiocarbamate derivatives for pesticidal purposes occurred during and following World War II, as part of a broader expansion in synthetic organic pesticides. who.intinchem.org Thiocarbamate-based herbicides were first introduced to the market in 1957. wikipedia.org These herbicides are S-thiocarbamate esters, which are effective in selectively controlling a variety of weeds, including wild oats, grass weeds, and nutgrass, in numerous crops. ucanr.edu

Thiocarbamates are known for their volatility, a characteristic that necessitates their incorporation into the soil to prevent loss. who.int Factors such as soil moisture, temperature, and pH influence their persistence in the environment. who.int Generally, these compounds are not persistent and undergo various forms of degradation, with microbial breakdown being a significant contributor to their disappearance from the soil. who.intinchem.org

The effectiveness and behavior of thiocarbamate herbicides, including vernolate, are linked to their chemical and physical properties. For instance, their movement in soil, both laterally and through leaching, is related to their water solubility and volatility. inchem.org

Table 1: Volatility and Leaching Characteristics of Selected Thiocarbamate Herbicides

| Herbicide | Relative Volatility (Increasing Order) | Relative Leaching Depth (Decreasing Order) |

| Cycloate | Least Volatile | 5 |

| Molinate | 2 | Greatest Depth |

| Pebulate (B75496) | 3 | 4 |

| This compound | 4 | 3 |

| EPTC | Most Volatile | 2 |

Source: Adapted from WHO, 1988. who.intinchem.org

Evolution of Academic Inquiry Pertaining to this compound within Herbicide Science

Academic research on this compound began to appear in scientific journals shortly after its introduction, focusing initially on its efficacy and application methods. Early studies, such as those published in the 1970s, meticulously compared different application techniques to optimize weed control and crop yield. For instance, research from 1971 investigated whether injecting this compound into the soil was more effective than the conventional method of incorporating it into the surface layer for weed control in soybeans. cambridge.orgcambridge.org

Subsequent research delved into the specifics of crop tolerance and the potential for phytotoxicity. A 1974 study, for example, examined how the depth of this compound incorporation in the soil and the use of activated carbon as a protective agent affected the growth and vigor of sweet potato cultivars. ashs.org These studies aimed to refine application guidelines to maximize weed control while minimizing crop injury. ashs.org

By the late 1980s, a new challenge emerged that shifted the focus of this compound research: enhanced microbial degradation. Scientists observed that in soils with a history of repeated thiocarbamate herbicide applications, the compounds degraded more rapidly, leading to a reduction in their efficacy. A 1987 study explored the persistence of this compound and other thiocarbamates in soils with and without a prior history of their use, confirming that successive applications led to faster breakdown. cambridge.org This line of inquiry was crucial in understanding the long-term viability of these herbicides in continuous agricultural systems.

Table 2: Key Research Themes in the Evolution of this compound Studies

| Time Period | Primary Research Focus | Key Research Questions | Representative Study Example |

| Early 1970s | Efficacy and Application | How do different application methods (e.g., injection vs. incorporation) affect weed control and crop yield? | Johnson, B. J. (1971). Response of Weeds and Soybeans to this compound and Other Herbicides. cambridge.orgcambridge.org |

| Mid 1970s | Crop Tolerance and Safety | What is the impact of incorporation depth on crop injury? Can protective agents mitigate phytotoxicity? | Glaze, N. C. (1974). Effects of Incorporation Depth and Activated Carbon on Sweet Potato Response to this compound. ashs.org |

| Late 1980s | Herbicide Persistence and Degradation | Does repeated application of this compound lead to its accelerated breakdown in soil? How does this affect weed control? | Harvey, R. G., et al. (1987). Effect of Prior Pesticide use on Thiocarbamate Herbicide Persistence. cambridge.org |

Current Research Landscape and Scholarly Significance of this compound Studies

The current research landscape for this compound is primarily historical and toxicological in nature, as its use in agriculture has significantly declined. In March 1999, the United States Environmental Protection Agency (EPA) announced the voluntary cancellation of this compound's registration by its manufacturers. epa.gov This decision has largely relegated this compound to the status of a legacy pesticide. Consequently, contemporary agricultural research has shifted its focus towards newer generations of herbicides and novel weed management technologies, such as nanotechnology and precision application methods. nih.govmdpi.commdpi.com

The scholarly significance of this compound today lies not in its present-day application, but in the valuable lessons derived from its lifecycle as a commercial herbicide. The extensive body of research on this compound contributes to a broader understanding of:

Herbicide-Soil Interactions : Studies on this compound's volatility, leaching, and degradation pathways provide fundamental data on how thiocarbamates behave in the environment. who.intinchem.org

Evolution of Herbicide Resistance : While this compound itself is not a major focus of current resistance studies, the overarching issue of weeds adapting to chemical controls is a dominant theme in modern weed science. nih.govsciencedaily.comclemson.edu The challenges faced with older chemistries like this compound, such as enhanced degradation, inform the development of more sustainable, integrated weed management strategies today. canadianagronomist.ca

Environmental Fate of Pesticides : Regulatory bodies and environmental scientists continue to show interest in the persistence and potential long-term effects of discontinued (B1498344) pesticides. Although this compound is considered to have low potential for groundwater contamination due to its mobility and persistence characteristics, its toxicological profile remains a subject of scientific documentation. epa.govnhmrc.gov.au For example, the Australian Drinking Water Guidelines note that while no products containing this compound are currently registered, the compound may still be detected in water. nhmrc.gov.au

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

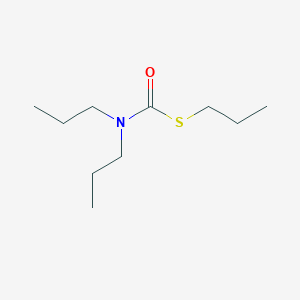

S-propyl N,N-dipropylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUGPJPKMAEJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)SCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024376 | |

| Record name | Vernolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a sweet mild odor of garlic; Technical product is clear yellow liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | Vernolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

149-150 °C at 30 mm Hg | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

252 °F 0C /TECHNICAL/ | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with common organic solvents, e.g. xylene, methyl isobutyl ketone, kerosene, acetone, ethanol, In water, 90 mg/L at 25 °C | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.952 at 20 °C/20 °C | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.04X10-2 mm Hg at 25 °C | |

| Record name | Vernolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

1929-77-7 | |

| Record name | S-Propyl dipropylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-propyl dipropylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E78ZFF4KQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Biological Activity of Vernolate

Physiological Responses of Plants to Vernolate Exposure

Endogenous Plant Detoxification Systems and Their Modulation by this compound

Plants possess sophisticated detoxification systems to mitigate the phytotoxic effects of xenobiotics, including herbicides like this compound. Two major enzymatic systems, Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s or CYPs), play pivotal roles in these endogenous defense mechanisms. metabolomicsworkbench.org

Glutathione S-transferases (GSTs) are a ubiquitous family of enzymes in plants, functioning as key Phase II detoxification enzymes, often acting downstream of P450s. These enzymes catalyze the nucleophilic addition of the tripeptide glutathione (GSH) to a diverse array of electrophilic compounds, forming glutathione conjugates. metabolomicsworkbench.org This conjugation typically renders the xenobiotic less toxic and more water-soluble, facilitating its transport from the cytosol to the vacuole for sequestration and further degradation. metabolomicsworkbench.org Thiocarbamate herbicides, including this compound, are known to undergo metabolism via conjugation with glutathione, a process that is considered a detoxification mechanism. guidetopharmacology.org

Cytochrome P450 monooxygenases (P450s or CYPs) are another crucial class of enzymes responsible for the detoxification of exogenous molecules in plants. These enzymes are involved in Phase I metabolism, performing reactions such as hydroxylation and dealkylation, which can modify the herbicide structure and prepare it for subsequent conjugation reactions by enzymes like GSTs. metabolomicsworkbench.org Plant P450s are highly inducible by various chemicals, including pesticides, highlighting their adaptive role in plant defense against environmental contaminants.

The modulation of these detoxification systems by this compound or in its presence is a critical aspect of plant response. Herbicide safeners, such as Dichlormid, can protect certain crops like maize from injury by thiocarbamate herbicides, including this compound. This protective effect is often attributed to the safener's ability to induce or enhance the activity of detoxification enzymes, particularly GSTs, thereby accelerating the metabolism and detoxification of the herbicide within the crop plant. While the precise mechanism of action for this compound in plants is not fully elucidated, its degradation in plants involves carbon dioxide evolution. nih.gov Studies have shown that after preemergence treatment and upward translocation, higher concentrations of 14C-labeled this compound are found in the roots and stems compared to the foliage. guidetopharmacology.org Both peanut (Arachis hypogaea L.) and soybean (Glycine max (L.) Merr.) readily absorb this compound. guidetopharmacology.org In soybean seedlings, absorbed this compound reached maximum levels within 48 hours, with degradation commencing only after the seedlings were 6-7 days old. guidetopharmacology.org

Variability in Physiological Responses Across Plant Species and Cultivars

The physiological responses of plants to this compound exhibit significant variability, influenced by factors such as plant species, cultivar, soil characteristics, and the method and depth of herbicide incorporation. This variability can lead to a range of outcomes, from good crop tolerance to unacceptable injury.

Injury symptoms observed in sensitive plants, such as sweet potatoes (Ipomoea batatas (L.) Lam.), include growth inhibition, darkening and necrosis of leaves, and a reduction in plant stand. Research has demonstrated that the depth of this compound incorporation into the soil can significantly impact the level of vigor reduction in sweet potatoes; shallow incorporation (5.0 cm) resulted in more pronounced injury compared to deeper incorporation (10.0 to 12.5 cm).

Furthermore, distinct differences in initial plant response to this compound have been noted among sweet potato cultivars. For instance, the cultivar 'Nemagold' exhibited a greater initial response to this compound compared to 'Julian' or 'Centennial'. Despite these initial vigor reductions, yields of all three cultivars were not negatively affected at a lower application rate of 2.2 kg/ha , but yields were reduced at higher rates of 4.5 kg/ha and 6.7 kg/ha . The application of activated carbon in the transplant water has been shown to offer protection to sweet potatoes, reducing vigor reductions even at higher this compound rates (up to 6.7 kg/ha ).

In soybeans, this compound-induced stress has been observed to reduce plant height and occasionally cause distorted and crinkled leaves. However, studies on soybeans indicated little to no root injury and no detectable effect on root colonization by Macrophomina phaseolina under this compound stress.

Table 1: Sweet Potato Cultivar Response to this compound Incorporation Depth

| Cultivar | Incorporation Depth (cm) | Vigor Reduction (Relative Scale) | Yield Impact at 2.2 kg/ha | Yield Impact at 4.5 & 6.7 kg/ha |

| Nemagold | 5.0 | Greater | Not affected | Reduced |

| Julian | 5.0 | Less than Nemagold | Not affected | Reduced |

| Centennial | 5.0 | Less than Nemagold | Not affected | Reduced |

| All | 10.0 to 12.5 | Less than 5.0 cm depth | Not affected | Reduced |

| Data compiled from. Vigor reduction is relative to other cultivars and incorporation depths. |

Environmental Dynamics and Fate of Vernolate

Vernolate Behavior in Soil Environments

This compound exhibits a relatively short residual life in soil. nih.govorst.edu

Adsorption and Desorption Characteristics in Diverse Soil Types

This compound is known to adsorb onto dry soil. orst.eduguidechem.com Its mobility in soil is characterized by Koc (organic carbon-water (B12546825) partition coefficient) values ranging from 83 to 391, indicating high to moderate mobility. guidechem.com An average Koc value of 260 has been reported. guidechem.com While this compound is moderately mobile in soil, its significant volatility can prevent leaching under most conditions. epa.gov Studies have shown that the volatility of this compound decreases as the organic and inorganic colloid content of soils increases, suggesting that higher soil organic matter and clay content can enhance adsorption and reduce volatilization. guidechem.com

Volatilization Rates and Environmental Factors Influencing Atmospheric Dissipation

Volatilization is a primary route of dissipation for this compound from soil, particularly when applied to moist soils and not immediately incorporated. orst.eduepa.govresearchgate.net A considerable portion of this compound can be lost to the atmosphere under such conditions, especially in soils with low clay and/or organic matter content. guidechem.com Research on 45.5 ppm this compound in various Hungarian soils (sandy loam, loam, and clay) revealed volatilization rates ranging from 0.17 to 1.20 µ g/cm-hr . guidechem.com The volatilization rate was found to be inversely proportional to the soil adsorption constant. guidechem.com For instance, 64% of this compound applied to quartz sand was lost through volatilization within a single day. guidechem.com Conversely, this compound is not expected to volatilize significantly from dry soil surfaces due to its vapor pressure. guidechem.com

In the ambient atmosphere, vapor-phase this compound undergoes degradation through reactions with photochemically-produced hydroxyl radicals. nih.govguidechem.com The estimated half-life for this reaction in air is approximately 13 hours. nih.govguidechem.com Despite its atmospheric degradation, this compound demonstrates stability against photolysis when present in water or on soil, and it was resistant to photolysis during a 30-day exposure on thin film soil. nih.govguidechem.comepa.gov

Table 1: this compound Adsorption Characteristics

| Property | Value | Interpretation | Reference |

| Koc (range) | 83-391 | High to Moderate Mobility | guidechem.com |

| Koc (average) | 260 | - | guidechem.com |

Soil Persistence and Dissipation Half-Lives Under Field and Laboratory Conditions

This compound exhibits a short residual period in soil. nih.govorst.edu A typical field half-life for this compound is reported to be 12 days. nih.gov In moist loam soil maintained at 21-27 °C, the half-life is approximately 1.5 weeks. nih.govorst.edu In clay soils, the half-life ranges from 10 to 12 days. nih.govorst.edu Aerobic soil studies on sandy loam soil indicated a first half-life of 40 days and a second half-life of 139 days. nih.govepa.gov When applied at 5 ppm, the half-life of this compound was observed to be 2-3 weeks in both Regina heavy clay (pH 7.5, 4.0% organic content) and Weyburn loam (pH 7.0, 6.5% organic content) at 25 °C with water added to field capacity. nih.gov Field dissipation studies in sandy loam soils in California reported even shorter half-lives of 8 and 9 days, with volatilization likely contributing to these rapid dissipation rates. epa.gov Repeated application of this compound to a soil plot can lead to enhanced degradation due to the adaptation of soil microorganisms, which degrade the pesticide more rapidly. nih.gov

The persistence of herbicides in soil is influenced by various environmental and soil conditions, including weather, soil pH, moisture content, and temperature. k-state.edu Optimal conditions for rapid microbial breakdown of herbicides generally include warm, moist, well-aerated soil with a pH between 5.5 and 7.0. k-state.edu

Table 2: this compound Soil Half-Lives under Various Conditions

| Soil Type / Condition | Temperature (°C) | Organic Content (%) | pH | Half-Life | Reference |

| Field (typical) | - | - | - | 12 days | nih.gov |

| Moist loam soil | 21-27 | - | - | ~1.5 weeks | nih.govorst.edu |

| Clay soil | - | - | - | 10-12 days | nih.govorst.edu |

| Sandy loam soil (aerobic, first) | - | - | - | 40 days | nih.govepa.gov |

| Sandy loam soil (aerobic, second) | - | - | - | 139 days | nih.govepa.gov |

| Regina heavy clay (5 ppm) | 25 | 4.0 | 7.5 | 2-3 weeks | nih.gov |

| Weyburn loam (5 ppm) | 25 | 6.5 | 7.0 | 2-3 weeks | nih.gov |

| Sandy loam soils (California, field) | - | - | - | 8-9 days | epa.gov |

| Soil (microbial decomposition) | 27 | - | - | 8-16 days | agropages.com |

| Soil (microbial decomposition) | 4 | - | - | >64 days | agropages.com |

Degradation Pathways in Environmental Matrices

Microbial breakdown is recognized as the primary mechanism for the loss of this compound from soils. orst.eduucanr.edu While aerobic soil metabolism does occur, it appears to be a minor pathway for dissipation. epa.gov this compound is stable to hydrolysis and anaerobic soil metabolism. epa.gov

Microbial Degradation Processes and Metabolite Identification

In soil, this compound undergoes microbial decomposition. nih.govorst.eduagropages.combjoka-vip.com In plants, its degradation involves the evolution of carbon dioxide. orst.edu Studies on the photocatalytic degradation of thiocarbamate derivative pesticides, including this compound, in water using illuminated titanium dioxide (TiO2) have shown that complete mineralization to carbon dioxide occurs, albeit through the formation of long-lived intermediate species. researchgate.net

Characterization of this compound Degradates (e.g., Sulfoxide (B87167), Sulfone, Mercaptan, Amine, Carbon Dioxide)

Key degradates identified during the microbial decomposition of this compound in soil include mercaptan, amine, carbon dioxide, and isopropanol. nih.govorst.eduagropages.combjoka-vip.com Additionally, this compound sulfoxide and sulfone have been identified as degradates, although they are typically detected at low concentrations. epa.gov The metabolism of thiocarbamates, such as this compound, in biological systems can proceed via sulfoxidation, leading to the formation of a sulfoxide, which can subsequently be oxidized to a sulfone. nih.gov Another metabolic route involves conjugation with glutathione (B108866), followed by cleavage to a cysteine derivative and further metabolism to a mercapturic acid compound. nih.gov

Influence of Soil History on Accelerated Biodegradation and Cross-Adaptation Phenomena

Biodegradation is a significant pathway for this compound dissipation in soil, with microbial breakdown identified as the main mechanism of loss orst.edu. Studies indicate that half-lives of this compound in soil can range from 1.5 to 3 weeks, suggesting that biodegradation is an important environmental fate process nih.govguidechem.com. However, more specific aerobic soil metabolism half-lives in sandy loam soil have been reported as 40 days for the first half-life and 139 days for the second epa.gov. This contrasts with shorter field dissipation half-lives of 8 to 9 days in sandy loam soils in California, a difference potentially attributed to the significant contribution of volatilization in field conditions epa.gov.

Microbial decomposition of this compound in soil leads to the formation of mercaptan, amine, isopropanol, and carbon dioxide (CO2) agropages.com. The rate of this decomposition is influenced by temperature, with a DT50 (time for 50% degradation) of 8-16 days at 27°C, extending to over 64 days at 4°C agropages.com. This compound sulfoxide and sulfone have been identified as minor degradates, typically detected at low levels epa.gov. Soil microorganisms play a substantial role in the disappearance of thiocarbamates, including this compound, from soil environments who.int.

Table 1: this compound Microbial Decomposition Half-Lives in Soil

| Parameter | Value | Conditions | Source |

| Aerobic Soil Half-life (First) | 40 days | Sandy loam soil | epa.gov |

| Aerobic Soil Half-life (Second) | 139 days | Sandy loam soil | epa.gov |

| Microbial Decomposition DT50 | 8-16 days | 27°C | agropages.com |

| Microbial Decomposition DT50 | >64 days | 4°C | agropages.com |

| Field Dissipation Half-lives (California) | 8-9 days | Sandy loam soils, influenced by volatility | epa.gov |

Abiotic Degradation Mechanisms (Hydrolysis, Photolysis)

This compound generally exhibits stability to hydrolysis in the environment nih.govguidechem.com. However, under specific conditions, some hydrolysis can occur; for instance, a 50% loss has been observed in 13 days at 40°C and pH 7 nih.govagropages.com.

Regarding photolysis, this compound is reported to be stable to photolysis in both water and on soil surfaces nih.govguidechem.comepa.gov. It remained resistant to photolysis during a 30-day exposure on a thin film of soil nih.govguidechem.com. While some sources broadly state that this compound is "decomposed by sunlight," more specific studies indicate its stability to direct photolytic degradation pathways in environmental matrices nih.govagropages.com.

This compound in Aquatic Systems

The behavior of this compound in aquatic environments is characterized by its mobility, persistence, and tendency to volatilize.

Mobility and Persistence Characteristics in Surface Water and Groundwater

This compound is not expected to adsorb significantly to suspended solids and sediment in water, based on its Koc values ranging from 83 to 391 nih.govguidechem.com. These Koc values suggest high to moderate mobility in soil, which implies a similar potential for mobility in water as it does not readily bind to particles guidechem.comchemsafetypro.com.

An estimated Bioconcentration Factor (BCF) of 180 indicates a high potential for bioconcentration in aquatic organisms nih.govguidechem.com.

Volatilization from Aqueous Solutions and Aquatic Environments

Volatilization is a significant fate process for this compound in aquatic environments nih.govepa.gov. Its estimated Henry's Law constant of 3.1 x 10⁻⁵ atm-m³/mole indicates that this compound is expected to volatilize readily from water surfaces nih.govguidechem.com.

The estimated volatilization half-lives from model aquatic systems are:

Model River: Approximately 45 hours (1 meter deep, flowing 1 m/sec, wind velocity of 3 m/sec) nih.govguidechem.com.

Model Lake: Approximately 18 days (1 meter deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec) nih.govguidechem.com.

Volatility is considered the major route of dissipation for this compound in the environment epa.gov. Among several thiocarbamate herbicides tested, this compound demonstrated significant volatility, ranking between pebulate (B75496) and EPTC in increasing order of volatility who.int.

Table 2: this compound Volatilization Characteristics

| Property | Value | Conditions/Context | Source |

| Henry's Law Constant | 3.1 x 10⁻⁵ atm-m³/mole | Estimated | nih.govguidechem.com |

| Volatilization Half-life | 45 hours | Model river (1m deep, 1m/s flow, 3m/s wind) | nih.govguidechem.com |

| Volatilization Half-life | 18 days | Model lake (1m deep, 0.05m/s flow, 0.5m/s wind) | nih.govguidechem.com |

| Volatility Ranking | More volatile than cycloate, molinate, pebulate; less volatile than EPTC | Comparative study of thiocarbamate herbicides | who.int |

Analytical Methodologies for Water Quality Monitoring and Environmental Detection

Several analytical methodologies are available for monitoring and detecting this compound in water samples. The United States Environmental Protection Agency (USEPA) Method 525.2 is suitable for determining organic compounds, including this compound, in drinking water. This method utilizes liquid-solid extraction followed by capillary column gas chromatography with mass spectrometry (GC-MS), achieving a limit of quantitation (LOQ) between 0.047 µg/L and 0.14 µg/L nhmrc.gov.au.

Another approach involves liquid-liquid extraction with dichloromethane (B109758), followed by GC/MS analysis in selected ion monitoring mode, which can achieve an LOQ of 0.5 µg/L nhmrc.gov.au. Additionally, USEPA Method 634, designed for the determination of thiocarbamate pesticides in industrial and municipal wastewaters by gas chromatography, is also approved for this compound analysis in water nhmrc.gov.au. Method 507 is also mentioned as an analytical procedure for this compound, typically involving gas chromatography synectics.net.

Ecotoxicological Assessments and Ecological Impact of Vernolate

Toxicity to Terrestrial Organisms

Vernolate is generally characterized as being slightly toxic to mammals and practically nontoxic to birds. epa.gov Furthermore, the concentrations of this compound residues in soil are not anticipated to reach levels that would induce significant toxicological effects on either avian or mammalian populations. epa.gov

Avian Ecotoxicity Studies and Risk Profiles

Table 1: Avian Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Source |

| Bobwhite Quail | Dietary LC50 (7 days) | 12,000 mg/kg (or ppm) | orst.eduagropages.com |

| Bobwhite Quail (this compound 6E) | Dietary LC50 (7 days) | 14,500 ppm | orst.edu |

Mammalian Toxicology Research

In mammalian toxicology research, this compound has been found to be slightly toxic. epa.gov Acute oral toxicity studies in rats reported an LD50 (lethal dose 50%) for technical this compound ranging from 1,200 mg/kg to 1,900 mg/kg. orst.edu For formulated products, the oral LD50 for this compound 6E was 1,800 mg/kg, and for the 7E formulation, it ranged from 1,200 mg/kg to 1,470 mg/kg. orst.edu this compound is classified as moderately toxic by ingestion. orst.edu Dermal exposure studies in rabbits indicated an acute dermal LD50 greater than 1,955 mg/kg, with the acute percutaneous LD50 exceeding 5,000 mg/kg. orst.eduagropages.com

Table 2: Mammalian Toxicology Data for this compound

| Organism | Endpoint | Value | Source |

| Rat (technical) | Acute Oral LD50 | 1,200 - 1,900 mg/kg | orst.edu |

| Rat (this compound 6E) | Oral LD50 | 1,800 mg/kg | orst.edu |

| Rat (this compound 7E) | Oral LD50 | 1,200 - 1,470 mg/kg | orst.edu |

| Rabbit | Acute Dermal LD50 | >1,955 mg/kg | orst.edu |

| Rabbit | Acute Percutaneous LD50 | >5,000 mg/kg | orst.eduagropages.com |

Impact on Soil Microorganisms and Associated Biological Processes

This compound undergoes microbial decomposition in soil, breaking down into mercaptan, amine, carbon dioxide, and isopropanol. orst.eduagropages.com The aerobic soil half-lives in sandy loam soil were observed to be 40 days and 139 days. epa.gov Field dissipation studies in sandy loam soils in California showed shorter half-lives of 8 and 9 days, largely attributed to volatility. epa.gov In moist loam soil at temperatures between 21°C and 27°C, the half-life is approximately 1.5 weeks, while in clay soils, it ranges from 10 to 12 days. orst.edu

Research indicates that this compound was not toxic to various soil microorganisms, including fungi, bacteria, and actinomycetes, when tested in herbicide-amended media. apsnet.org However, laboratory studies have demonstrated that soil with a history of this compound exposure can lead to an increase in bacteria capable of utilizing the compound. cambridge.org Cross-adaptation was also observed, where previous this compound exposure resulted in an increased population of actinomycetes that could utilize related compounds like butylate (B1668116) and pebulate (B75496). cambridge.org A study from 1991 examining soil respiration found that this compound 80 EC significantly reduced carbon dioxide production in soil at standard application rates, with a further decrease at higher doses, suggesting an alteration in the microbial community or plant root respiration. f1000research.com

Aquatic Ecotoxicity

The toxicity of this compound to freshwater, estuarine, and marine organisms is considered moderate. epa.gov Should this compound reach surface water, it is expected to volatilize readily, which can influence its persistence and exposure pathways in aquatic environments. epa.gov

Acute and Chronic Effects on Freshwater, Estuarine, and Marine Organisms

Acute toxicity studies provide specific data points for various aquatic species. The lowest acute LC50 for aquatic organisms was determined to be 1.8 ppm for Daphnia magna. epa.gov For fish, the 96-hour LC50 for rainbow trout was 4.6 mg/l. agropages.com More detailed studies on the active ingredient showed LC50 values for rainbow trout of 6.2 mg/l (24 hours), 5.9 mg/l (48 hours), and 4.3 mg/l (96 hours). orst.edu Formulated products also showed toxicity, with the 96-hour LC50 for this compound 6E in fingerling rainbow trout at 10.8 mg/l, and for technical this compound at 9.6 mg/l. orst.edu Bluegill sunfish had a 96-hour LC50 of 8.4 mg/l. agropages.com The mosquito fish (Gambusia affinis) exhibited a 96-hour LC50 of 14.5 ppm for technical this compound 6E. orst.edu

In marine invertebrates, the EC50 (shell growth inhibition) for oysters was found to be greater than 1 ppm (the maximum concentration tested) after a 96-hour exposure. orst.edu Similarly, for brown shrimp (Penaeus aztecus), the EC50 (loss of equilibrium or death) was greater than 1 ppm (maximum tested level) after 24 and 48-hour exposures. orst.edu

While acute effects have been characterized, the chronic effects of this compound on freshwater, marine, and estuarine organisms have not been fully determined. epa.gov However, the peak estimated environmental concentration (EEC) of this compound in water, at 0.036 ppm, exceeds 1% of the lowest acute LC50 for aquatic organisms (1.8 ppm for Daphnia magna), suggesting a potential for chronic effects on these organisms. epa.gov

Table 3: Aquatic Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Source |

| Daphnia magna | Acute LC50 | 1.8 ppm | epa.gov |

| Rainbow Trout | LC50 (96 h) | 4.6 mg/l | agropages.com |

| Rainbow Trout (active ingredient) | LC50 (24 h) | 6.2 mg/l | orst.edu |

| Rainbow Trout (active ingredient) | LC50 (48 h) | 5.9 mg/l | orst.edu |

| Rainbow Trout (active ingredient) | LC50 (96 h) | 4.3 mg/l | orst.edu |

| Rainbow Trout (this compound 6E, fingerling) | LC50 (96 h) | 10.8 mg/l | orst.edu |

| Rainbow Trout (technical) | LC50 (96 h) | 9.6 mg/l | orst.edu |

| Bluegill Sunfish | LC50 (96 h) | 8.4 mg/l | agropages.com |

| Mosquito Fish (this compound 6E, technical) | LC50 (96 h) | 14.5 ppm | orst.edu |

| Oysters | EC50 (shell growth inhibition) | >1 ppm (max tested) | orst.edu |

| Brown Shrimp (Penaeus aztecus) | EC50 (loss of equilibrium/death) | >1 ppm (max tested) | orst.edu |

Phytotoxicity to Aquatic Plant Species

Based on the estimated environmental concentration and available plant toxicity endpoint values, the toxic effect of this compound on aquatic plants is anticipated to be minimal. epa.gov

Broader Ecological Considerations

This compound is generally not persistent in the environment, undergoing various degradation pathways fishersci.ca. Volatility is recognized as a significant route of dissipation for this compound from soil herts.ac.ukfishersci.ca. Microbial breakdown plays a primary role in the loss of this compound from soils fishersci.ca. The half-life of this compound in moist loam soil is approximately 1.5 weeks (around 10.5 days), while in clay soils, it ranges from 10 to 12 days fishersci.ca. Identified degradates of this compound include this compound sulfoxide (B87167) and this compound sulfone, which are typically detected at low levels herts.ac.uk.

Potential for Effects on Non-Target Organisms within Agricultural Ecosystems

The presence of this compound in agricultural ecosystems can lead to various effects on non-target organisms, with varying degrees of toxicity observed across different taxa.

Aquatic Organisms: this compound demonstrates moderate toxicity to freshwater, estuarine, and marine organisms herts.ac.uk. While acute toxic effects are not anticipated at estimated environmental concentrations, the potential for chronic effects on these aquatic organisms remains undetermined herts.ac.uk. The peak expected environmental concentration of this compound in water (0.036 ppm) surpasses 1% of the lowest acute LC50 for aquatic organisms, which is 1.8 ppm for Daphnia magna herts.ac.uk. For fish, this compound is considered slightly toxic, with a 96-hour LC50 for technical this compound in rainbow trout reported at 4.3 mg/L unb.br.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Organism | Endpoint | Concentration (mg/L or ppm) | Reference |

| Daphnia magna | Acute LC50 | 1.8 ppm | herts.ac.uk |

| Rainbow Trout | 96-hour LC50 | 4.3 mg/L | unb.br |

Birds: this compound is considered practically nontoxic to avian species herts.ac.uk. Studies have shown that the oral LC50 for technical this compound in bobwhite quail is 12,000 ppm for a 7-day feed treatment, indicating a low level of toxicity unb.br.

Table 2: Oral Toxicity of this compound to Birds

| Organism | Endpoint | Concentration (ppm) | Reference |

| Bobwhite Quail | Oral LC50 (7-day feed) | 12,000 ppm | unb.br |

Mammals: this compound is characterized as slightly toxic to mammals herts.ac.uk. Soil residue concentrations of this compound are not expected to reach levels that would induce significant toxicological effects on either birds or mammals herts.ac.uk.

Alterations to Soil Microbial Enzyme Activities, Respiration, and Nitrification Processes

Soil microorganisms are crucial for various ecological functions, including the metabolism of chemical compounds like this compound fishersci.cafishersci.ca. Thiocarbamates, including this compound, and their breakdown products have the potential to influence soil microbial enzyme activities, respiration, and nitrification processes at concentrations of 10 mg/kg dry soil or higher fishersci.ca.

Soil Enzyme Activities: Soil enzymes are vital for nutrient cycling and organic matter decomposition, serving as sensitive indicators of soil quality and biological activity. While thiocarbamates are known to affect enzyme activities, specific detailed research findings on how this compound directly alters particular soil enzyme activities (e.g., urease, catalase, β-glucosidase) were not explicitly provided in the reviewed literature fishersci.ca.

Nitrification Processes: Nitrification, the process by which nitrifying microbes convert nitrogen into nitrate, is a fundamental component of the nitrogen cycle in soil. Thiocarbamates have been noted to affect nitrification processes fishersci.ca. However, specific research detailing the direct and quantitative impact of this compound on nitrification rates or the populations of nitrifying microorganisms was not found in the provided search results.

Interactions of Vernolate with Biological Systems

Microbial Ecology and Herbicide Degradation

Microbial breakdown represents the primary mechanism by which Vernolate is dissipated from soils. orst.edu This process involves the transformation of the herbicide into simpler, less toxic compounds through enzymatic action. wseas.com

The degradation of this compound in soil is predominantly microbially mediated, with adapted organisms capable of degrading the pesticide at an accelerated rate following repeated applications. nih.govresearchgate.net Studies have shown that the half-life of this compound in soil can vary significantly depending on soil characteristics, indicating the influence of the resident microbial populations. For instance, the half-life in clay soil is typically 10-12 days, while in moist loam soil at 21-27°C, it is approximately 1.5 weeks. orst.edu In sandy loam soil, the first aerobic soil half-life was reported as 40 days, with a second half-life of 139 days. epa.gov This enhanced degradation suggests the selection and proliferation of microbial strains capable of metabolizing this compound. Furthermore, microorganisms adapted to other thiocarbamate herbicides, such as butylate (B1668116), have demonstrated cross-adaptation, meaning they can also degrade this compound. cambridge.org The isolation and characterization of such strains typically involve enrichment cultures in mineral salts media, followed by biochemical and genetic analyses to identify the responsible microorganisms and their degradative capabilities. oup.comresearchgate.nettubitak.gov.trnih.gov

In soil, this compound undergoes microbial decomposition, yielding metabolites such as mercaptan, amine, carbon dioxide, and isopropanol. orst.edunih.gov While volatility is a major route of this compound dissipation, aerobic soil metabolism also contributes, albeit as a minor pathway, and this compound is stable to anaerobic soil metabolism. epa.gov The accelerated degradation observed in soils with a history of thiocarbamate use, including this compound, suggests the induction of specific catabolic pathways within the microbial community. researchgate.netcambridge.org This phenomenon, where exposure to a compound leads to a faster degradation rate upon subsequent exposures, points to microbial adaptation. The cross-adaptation observed between butylate-adapted microorganisms and this compound indicates shared or inducible biochemical pathways for the degradation of thiocarbamate compounds. cambridge.org Co-metabolism, a process where microorganisms degrade a compound not as a primary carbon or energy source but in the presence of another growth substrate, is a known mechanism for pesticide degradation and likely plays a role in the environmental fate of this compound. researchgate.net

The microbial degradation of this compound has significant ecological implications for soil microbial community structure and function. The varying half-lives across different soil types (Table 1) reflect the diverse metabolic capacities and environmental conditions influencing microbial activity.

Table 1: this compound Half-Lives in Different Soil Types

| Soil Type | Half-Life (Approximate) | Source |

| Clay Soil | 10-12 days | orst.edu |

| Moist Loam Soil | 1.5 weeks | orst.edu |

| Sandy Loam Soil | 40 days (first); 139 days (second) | epa.gov |

Plant-Herbicide Interactions

This compound is a selective soil-incorporated herbicide used to control germinating broadleaf and grassy weeds in crops such as soybeans and peanuts. orst.eduguidechem.com Its interactions with these crop plants involve specific absorption, metabolic processes, and mechanisms of tolerance.

Both peanut (Arachis hypogaea L.) and soybean (Glycine max (L) Merr) plants readily absorb this compound through their roots. orst.edunih.govguidechem.com Once absorbed, this compound is translocated throughout the plant, including stems and leaves. orst.edunih.govguidechem.com Studies using 14C-labeled this compound have shown that after pre-emergence treatment and upward translocation, higher concentrations of the compound are found in the root and stem compared to the foliage. nih.govguidechem.com In soybean seedlings, the absorption of 14C-Vernolate reaches its maximum within 48 hours. However, no significant degradation of the absorbed herbicide occurs until the seedlings are 6-7 days old. nih.govguidechem.com this compound is rapidly metabolized by plants, leading to the evolution of carbon dioxide and the formation of naturally occurring plant constituents. orst.edu Research in peanut and soybean plants indicated the presence of two major and two minor metabolites resulting from this compound degradation. guidechem.com

This compound, as a thiocarbamate herbicide, primarily acts by inhibiting lipid synthesis, specifically targeting elongases (non-ACCase inhibitors) within plant cells. lsuagcenter.com The proposed site of action is the endoplasmic reticulum in the cells of the developing shoot. lsuagcenter.com In susceptible plants, this inhibition can lead to symptoms such as failure of seedlings to emerge due to impaired suberin production in roots, or in emerged broadleaves, cupped, puckered, or crinkled leaves with thickened cuticles, and a failure of leaves to unroll properly due to abnormal cuticle wax formation. lsuagcenter.com

Crop tolerance to this compound, like many herbicides, is often attributed to differential metabolism within the plant. lsuagcenter.comumn.edu Tolerant crops possess more efficient systems for degrading or deactivating the herbicide, preventing it from reaching toxic concentrations at its site of action. umn.edu However, excessive application rates can overwhelm these natural degradation and deactivation systems, leading to injury even in tolerant crops. umn.edu While specific varietal differences in this compound susceptibility for soybeans and peanuts are not detailed in the provided search results, the general principle of differential cultivar response to herbicides is well-established. Such differences can manifest as varying degrees of injury symptoms, growth retardation, and impacts on yield, indicating that some varieties may possess inherently stronger metabolic detoxification pathways or other tolerance mechanisms. mdpi.comtnau.ac.in

Agricultural Research and Management Implications of Vernolate Use

Historical and Evolving Agricultural Application Patterns

Vernolate's journey in agriculture began with its initial registration as early as 1964, and specific formulations like Vernam® 10-G and Vernam® 7-E were registered in 1987 epa.govnih.gov. Historically, its primary agricultural applications in the U.S. included use on soybeans, peanuts, and sweet potatoes epa.govnih.govorst.edu. While it was also used in corn, its support for reregistration on sweet potato and corn was later voluntarily withdrawn epa.govorst.edu.

A key characteristic of this compound's application is the necessity of soil incorporation, either before planting or pre-emergence, to ensure effective weed control nih.govorst.edu. Studies have indicated that the method of application significantly impacts its herbicidal activity. For instance, mulching after incorporating the herbicide into the soil or after treating the soil surface generally yielded higher activity compared to incorporating it after surface treatment or simply treating the soil surface without incorporation jst.go.jp. By March 1999, this compound's production and use in the U.S. ceased due to voluntary cancellation, leading to an incomplete reregistration review epa.govnih.gov.

Weed Control Efficacy and Spectrum of Activity

This compound functions as a selective herbicide, targeting a variety of weeds as their seeds germinate epa.govnih.gov. Its mode of action involves inhibiting growth within the meristematic regions of grass leaves orst.edu. Once absorbed by the roots of tolerant crops like soybeans and peanuts, it is rapidly metabolized within the plant system orst.edu.

Control of Annual Grass and Broadleaf Weed Species

This compound has demonstrated satisfactory control over numerous annual grass species, including common problematic weeds such as crabgrass, foxtails, goosegrass, and barnyard grass nih.govrngr.net. Beyond grasses, it also effectively manages certain annual broadleaf weeds, including annual morning glory, purslane, pigweed, carpetweed, and lambsquarters nih.govrngr.net. Research conducted in sericea lespedeza confirmed its ability to provide acceptable control of annual grasses and some broadleaf weeds when applied at rates of 2.0 pounds per acre or higher auburn.edu.

However, this compound's efficacy is not universal across all broadleaf weed species. Notably, weeds like Texas millet and Florida beggarweed have shown resistance, with this compound failing to provide effective control even at elevated application rates rngr.net.

Management of Specific Perennial Weeds (e.g., Nutsedge, Johnsongrass)

This compound has proven valuable in the management of certain perennial weeds, particularly nutsedge (both yellow and purple nutsedge) and seedling Johnsongrass nih.govrngr.netmsstate.edubioone.orgcambridge.orgarizona.edu. It is recognized as a strong grass herbicide that also offers good control of nutsedge rngr.net.

Influence of Agronomic Practices and Environmental Variables on Herbicide Performance

The performance of this compound as a herbicide is critically dependent on both agronomic practices, particularly how it is incorporated into the soil, and prevailing environmental conditions, including soil moisture and temperature.

Effects of Soil Incorporation Depth on Weed Control and Crop Safety

As a soil-incorporated herbicide, this compound's effectiveness is highly contingent on proper and timely incorporation nih.govsdstate.edu. Immediate incorporation into the soil, typically to a depth of 2 to 3 inches (5.0 to 7.6 cm), is essential to maximize its activity and minimize losses due to volatilization orst.edujst.go.jpcambridge.orgsdstate.edudpi.qld.gov.au. Research indicates that incorporating this compound to greater depths (e.g., 10.0 to 12.5 cm) can reduce vigor reduction in sensitive crops like sweet potatoes while maintaining effective weed control, compared to shallower incorporation (5.0 cm) ashs.org.

Studies in soybeans demonstrated that injecting this compound into sandy loam soil resulted in superior early weed control and less crop injury when compared to conventional incorporated methods, especially when used in sequence with other herbicides cambridge.org. In peanut cultivation, a single post-plant this compound treatment incorporated 1 inch deep provided better weed control than single pre-plant treatments incorporated at 1 or 3 inches cambridge.org. Furthermore, multiple incorporated treatments (e.g., at 0, 7, and 14 days after planting) were found to enhance both weed control and crop safety in peanuts cambridge.org.

Table 1: Influence of Soil Incorporation Depth on this compound Performance

| Incorporation Depth (cm) | Crop Vigor Reduction (Sweet Potato) | Weed Control Efficacy | Reference |

| 5.0 | More | Effective | ashs.org |

| 10.0 - 12.5 | Less | Effective | ashs.org |

| 7.6 (in microplots) | N/A | 95% Yellow Nutsedge | cambridge.org |

| 5.0 - 7.6 (2-3 inches) | N/A | Control of most annual grasses and broadleaf weeds | sdstate.edudpi.qld.gov.au |

Impact of Soil Moisture and Temperature on this compound Efficacy and Fate

Soil moisture and temperature are critical environmental variables influencing this compound's efficacy and its environmental fate. This compound is prone to volatilization, particularly when the soil surface is wet at the time of application and incorporation is not immediate orst.edu. Adequate soil moisture is crucial for the uptake of the herbicide by germinating weeds and for facilitating microbial degradation, which is the primary pathway for this compound's dissipation from soils orst.eduwsu.edufranklinswcd.orgepa.govuga.edu.

Research has shown that higher temperatures, specifically within the range of 15-33°C, lead to more effective herbicidal activity compared to lower temperatures (0-10°C) jst.go.jp. This highlights the importance of optimal soil temperature conditions for this compound to achieve its full herbicidal potential.

The environmental half-life of this compound in moist loam soil at temperatures between 21 and 27 degrees C (70 and 80 degrees F) is approximately 1.5 weeks, while in clay soils, it is slightly shorter, ranging from 10 to 12 days orst.edu. This compound exhibits stability to hydrolysis in the environment but can undergo decomposition by sunlight when present as thin films, although it is resistant to photolysis in water and on soil surfaces nih.gov. Furthermore, the vapor phase of this compound also possesses herbicidal activity jst.go.jp.

Table 2: this compound Environmental Fate Parameters

| Parameter | Value/Observation | Reference |

| Volatilization | Readily lost from wet soil surface if not incorporated | orst.edu |

| Microbial Breakdown | Main mechanism of loss from soils | orst.edu |

| Half-life (moist loam) | ~1.5 weeks (21-27°C) | orst.edu |

| Half-life (clay soils) | 10-12 days | orst.edu |

| Photolysis | Resistant in water and on soil; decomposed by sunlight on thin films | nih.gov |

| Hydrolysis | Stable in the environment | nih.gov |

| Mobility in soil | High to moderate (Koc values ranging from 83-391) | nih.gov |

| Vapor Pressure | 1.0X10⁻² mm Hg at 25 °C (suggests existence solely as vapor in ambient atmosphere) | nih.gov |

| Henry's Law Constant | 3.1X10⁻⁵ atm-cu m/mole (indicates important volatilization from moist soil/water) | nih.gov |

Strategies for Mitigating Potential Crop Injury

Effective management of this compound involves strategies aimed at minimizing its potential phytotoxic effects on desired crops, thereby enhancing crop safety and yield.

Role of Activated Carbon in Enhancing Crop Protection

Activated carbon (AC) serves as a valuable tool in mitigating herbicide-induced crop injury due to its high adsorption capacity, attributed to its extensive surface area and abundant submicroscopic pores cenmed.com. Research has demonstrated that AC can significantly reduce herbicide contamination in soil and protect crops from damage cenmed.comnih.gov.

Studies involving sweet potatoes (Ipomoea batatas (L.) Lam.) showed that activated carbon, when applied as a suspension in the transplant water, effectively protected plants from vigor reductions caused by this compound, even at higher herbicide rates (up to 6.7 kg/ha ) wikipedia.org. However, dipping roots in an activated carbon suspension prior to transplanting did not provide similar protection against this compound injury wikipedia.org. Beyond this compound, activated carbon has also been shown to enhance the tolerance of lettuce to various pre-emergent herbicides, including mixtures containing napropamide, diuron, and prometryne made-in-china.com. While AC can protect crops when applied in bands over seeded rows, it is important to note that weeds emerging within the AC band may also receive protection from the herbicide cenmed.com. Innovations in application technology include the development of prototype machines designed to sow seeds and apply activated carbon over them before herbicide application, streamlining this protective measure made-in-china.com.

Cultivar-Specific Herbicide Management Recommendations

Crop response to this compound can vary significantly among different cultivars, necessitating cultivar-specific management recommendations to optimize herbicide efficacy and minimize injury wikipedia.orgnih.gov. For instance, initial plant responses to this compound in sweet potatoes differed notably among cultivars, with 'Nemagold' exhibiting greater vigor reduction compared to 'Julian' or 'Centennial' wikipedia.org.

Herbicide Resistance Development and Sustainable Weed Management

The sustained efficacy of this compound and other thiocarbamate herbicides is challenged by the evolution of herbicide resistance in weed populations, driven by various mechanisms including microbial degradation and cross-resistance patterns.

Mechanisms of Microbial Resistance and Enhanced Biodegradation

Microbial degradation is a primary mechanism by which thiocarbamate herbicides, including this compound, are broken down in moist soil environments ucanr.edu. The phenomenon of enhanced biodegradation, characterized by accelerated herbicide decomposition, is often induced by prior and repeated applications of the herbicide, leading to the adaptation of soil microorganisms cambridge.orgacs.orgacs.orgresearchgate.net.

Studies have shown that soils with a history of repeated applications of butylate (B1668116), EPTC, or this compound exhibit significant increases in specific bacterial or actinomycete populations capable of degrading these compounds acs.org. For instance, Flavobacterium sp. and Methylomonas sp. isolated from herbicide-history soils have been linked to the microbial degradation of carbamothioate herbicides, with plasmids associated with this degradation acs.org. A notable example is Rhodococcus sp. strain NI86/21, which can utilize EPTC, butylate, and this compound as sole carbon and nitrogen sources, actively degrading them asm.org. The proposed mechanism for thiocarbamate catabolism in Rhodococcus sp. strain NI86/21 involves N-dealkylation mediated by cytochrome P-450, followed by the conversion of the released aldehyde into its corresponding carboxylic acid. EPTC-sulfoxide has also been identified as a degradation product asm.org.

This enhanced microbial activity can lead to a reduction in herbicide persistence and efficacy acs.org. Cross-adaptation for enhanced biodegradation has been observed among EPTC, this compound, and butylate, meaning that prior exposure to one can accelerate the degradation of the others acs.orgresearchgate.netacs.orgcambridge.org. However, cycloate, another thiocarbamate herbicide, has been found not to be susceptible to this enhanced degradation phenomenon acs.orgresearchgate.net. To counteract enhanced biodegradation, herbicide "extenders" or microbial inhibitors, such as R-33865 (dietholate), have been shown to inhibit the degradation of EPTC, butylate, and this compound in soils, thereby extending their persistence and efficacy cambridge.orgacs.orgacs.orgcambridge.org.

Patterns of Cross-Resistance Among Thiocarbamate Herbicides

Cross-resistance in weeds occurs when a plant population that has developed resistance to one herbicide subsequently exhibits resistance to other herbicides, even those to which it has not been directly exposed nih.gov. This can be due to alterations at the herbicide's target site or, more commonly, through non-target-site mechanisms such as enhanced herbicide metabolism nih.govnih.gov.

Thiocarbamate herbicides, including this compound, are considered "pro-herbicides" because they require metabolic activation by sulfoxidase enzymes to become phytotoxic pressbooks.pub. Resistance to thiocarbamates can arise from metabolic loss-of-function mutants, as observed in wild oat (Avena fatua) populations resistant to triallate (B1683234), where the sulfoxidation process was significantly slower (10 to 15-fold) pressbooks.pub. The inheritance of triallate resistance in A. fatua has been linked to two recessive nuclear genes, potentially encoding the enzymes responsible for triallate sulfoxidation pressbooks.pubcambridge.org.

The patterns of cross-resistance among thiocarbamate herbicides are complex and can vary depending on the weed species and population. In rigid ryegrass (Lolium rigidum), resistance to the thiocarbamate prosulfocarb (B1679731) has been found to be inherited through various patterns, including dominant, dominant and recessive, additive dominant, and independent recessive alleles, suggesting the involvement of multiple resistance mechanisms cambridge.org. Furthermore, selection with pyroxasulfone, a very-long-chain fatty acid synthesis inhibitor herbicide, in L. rigidum has led to cross-resistance to thiocarbamate herbicides like prosulfocarb and triallate, attributed to a single semi-dominant allele nih.govcambridge.org. Enhanced herbicide metabolism, often mediated by cytochrome P450 enzymes (e.g., CYP81A12 and CYP81A21), has been identified as a non-target-site resistance mechanism conferring cross-resistance to multiple herbicide modes of action, including thiocarbamates, in weeds like late watergrass (Echinochloa phyllopogon) bioone.org.

Regulatory Science and Risk Assessment Paradigms for Vernolate

Regulatory Frameworks for Pesticide Evaluation and Reregistration Processes

The evaluation and registration of pesticides in the United States are primarily governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Under FIFRA, all pesticides sold or distributed in the U.S. must be registered by the Environmental Protection Agency (EPA). This registration is based on scientific studies demonstrating that the pesticide can be used without posing unreasonable risks to human health or the environment.

A significant development in pesticide regulation was the 1988 amendment to FIFRA, which mandated the reregistration of older pesticides—those initially registered before November 1, 1984—to ensure they meet contemporary scientific and regulatory standards. eurofins.de This reregistration process required manufacturers to submit a complete set of scientific studies to the EPA for a thorough review of the pesticide's human health and environmental effects. Vernolate, with some of its products first registered as early as 1964, fell into this category of older pesticides requiring reregistration.

The Food Quality Protection Act (FQPA) of 1996 further amended FIFRA and the Federal Food, Drug, and Cosmetic Act (FFDCA), introducing a more stringent safety standard of a "reasonable certainty of no harm." eurofins.de FQPA placed a greater emphasis on the aggregate exposure to pesticides from all sources, including dietary and non-dietary routes, and the cumulative effects of pesticides with a common mechanism of toxicity. epa.gov This legislation required the EPA to reassess existing pesticide tolerances (maximum residue limits in food) to ensure they met the new, stricter safety standard. eurofins.de The evaluation of thiocarbamate pesticides, including this compound, was conducted under these new, more rigorous FQPA standards. epa.govepa.gov

Scientific Data Requirements for Comprehensive Environmental and Human Health Risk Assessments

A comprehensive risk assessment for a pesticide such as this compound requires a wide array of scientific data to evaluate its potential impacts on human health and the environment. The EPA's data requirements are extensive and cover various aspects of the pesticide's profile. These data are essential for the agency to determine whether a pesticide meets the statutory standard of not causing unreasonable adverse effects.

For a thorough human health risk assessment, the EPA requires data from a suite of toxicology studies. These studies are designed to identify potential hazards to humans and domestic animals, including short-term and long-term effects from oral, dermal, and inhalation exposures. Key data points include:

Acute toxicity studies to determine the immediate effects of a single exposure.

Subchronic and chronic toxicity studies to evaluate the effects of repeated, long-term exposure.

Reproductive and developmental toxicity studies to assess potential impacts on fertility, pregnancy, and offspring.

Mutagenicity and carcinogenicity studies to determine the potential to cause genetic damage or cancer.

Neurotoxicity studies to evaluate effects on the nervous system.

A comprehensive environmental risk assessment necessitates data on the pesticide's environmental fate and its effects on non-target organisms. This includes:

Environmental fate studies that examine how the pesticide moves and breaks down in the environment, including its potential for soil mobility, leaching into groundwater, and persistence.

Ecotoxicity studies that assess the toxicity of the pesticide to a range of non-target organisms, such as birds, fish, aquatic invertebrates, and plants.

At the time of its scheduled reregistration decision in 1999, there were several outstanding data requirements for this compound. A complete and thorough review for reregistration was not completed due to its voluntary cancellation. However, a cursory review by the EPA indicated that, at a minimum, the following studies would have been required for the reregistration to proceed:

A 90-day neurotoxicity study

Chronic toxicity studies

Several residue chemistry studies

Several ecotoxicity studies epa.gov

The absence of this data created uncertainty in the risk assessment. For instance, in the dietary risk assessment, an additional 10-fold safety factor was applied to the reference dose (RfD) to account for the missing chronic toxicity data in dogs and rats. epa.gov

Interactive Data Table: Key Data Requirements for this compound's Reregistration

| Data Category | Specific Study/Data Point | Status at Time of Cancellation |

| Human Health | 90-Day Neurotoxicity Study | Outstanding |

| Chronic Toxicity Studies (in dogs and rats) | Outstanding | |

| Residue Chemistry Studies | Outstanding | |

| Environmental Health | Ecotoxicity Studies | Outstanding |

Governmental Agency Oversight and Regulatory Decision-Making (e.g., EPA, ECHA)

The primary governmental agency responsible for pesticide regulation in the United States is the Environmental Protection Agency (EPA). The EPA's Office of Pesticide Programs (OPP) is tasked with implementing the provisions of FIFRA and FQPA. This includes the review of scientific data submitted by pesticide registrants, the conducting of risk assessments, and the issuance of regulatory decisions, such as registration, reregistration, or cancellation of a pesticide.

In the European Union, the European Chemicals Agency (ECHA) plays a central role in the regulation of chemicals, including pesticides. ECHA is responsible for managing the technical and administrative aspects of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and the Classification, Labelling and Packaging (CLP) regulations. Under the CLP regulation, this compound has a harmonised classification and labelling, which is legally binding in the EU. This classification identifies this compound as "Acute Tox. 4" (harmful if swallowed) and "Aquatic Chronic 2" (toxic to aquatic life with long-lasting effects).

The case of this compound provides a clear example of a voluntary cancellation and its regulatory consequences. In 1999, the registrants who were supporting the reregistration of this compound requested that the EPA voluntarily cancel its registration. epa.gov This request came at a time when this compound was scheduled for a reregistration eligibility decision (RED).

The regulatory implication of this voluntary cancellation was that the EPA did not complete a full, in-depth review of this compound for reregistration. epa.gov The agency's Reregistration Eligibility Decision for this compound was, therefore, a confirmation of the voluntary cancellation. epa.gov Following the request for cancellation, a 30-day public comment period was initiated on March 3, 1999. The registrants were also granted a one-year provision for existing stocks. epa.gov

Voluntary cancellations are not uncommon in the pesticide industry. They can occur for various reasons, including the high cost of generating the additional data required for reregistration, a decline in the product's market viability, or concerns about the potential outcomes of the reregistration review.

Development and Evolution of Safety Standards and Environmental Guidelines

The safety standards and environmental guidelines for pesticides have evolved significantly over time, driven by advances in scientific understanding and a greater awareness of potential risks. The development of thiocarbamate herbicides dates back to the period following World War II, with their large-scale production for agricultural use beginning in the subsequent decades. inchem.org

Early pesticide regulation, such as the original Federal Insecticide Act of 1910, was primarily focused on protecting farmers from fraudulent efficacy claims. wikipedia.org The establishment of the EPA in 1970 marked a shift towards a greater emphasis on the environmental and human health impacts of pesticides. centerforfoodsafety.org The 1972 amendments to FIFRA created the fundamental regulatory framework that is still in place today. centerforfoodsafety.org

The introduction of the reregistration program in the late 1980s was a critical step in ensuring that older pesticides were held to the same safety standards as new ones. eurofins.de This was followed by the landmark Food Quality Protection Act of 1996, which fundamentally changed the way the EPA assesses pesticide risks. FQPA's requirements for considering aggregate and cumulative exposures, and its specific focus on the protection of infants and children, led to a more comprehensive and health-protective approach to pesticide regulation. epa.gov

For thiocarbamate herbicides, a key aspect of their evolving risk assessment has been the consideration of a common mechanism of toxicity. The EPA has evaluated whether these compounds as a group share a common mechanism, which would necessitate a cumulative risk assessment under FQPA. epa.gov This reflects a more sophisticated understanding of toxicology and risk assessment, moving beyond the evaluation of individual chemicals in isolation.

International bodies, such as the World Health Organization (WHO) through the International Programme on Chemical Safety (IPCS), have also contributed to the evolution of safety standards by providing comprehensive reviews and evaluations of chemical classes like thiocarbamates. who.int These international assessments help to inform national regulatory decisions and promote a globally harmonized approach to chemical safety.

Advanced Research Methodologies and Future Directions in Vernolate Studies

Advanced Analytical Techniques for Environmental and Biological Monitoring

Advanced analytical techniques are fundamental for precise environmental and biological monitoring of Vernolate and its residues. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and various spectroscopic methods are indispensable tools for detecting and quantifying pesticide residues in complex environmental matrices with high resolution and sensitivity. These methods are critical for effective environmental stewardship and regulatory compliance. trendsaps.com